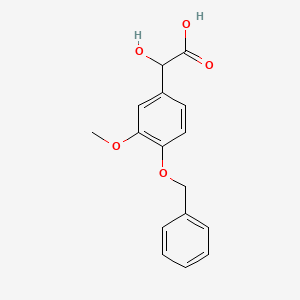
2,6-Dimethoxymandelic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxymandelic Acid is an organic compound with the molecular formula C10H12O5 It is a derivative of mandelic acid, characterized by the presence of two methoxy groups at the 2 and 6 positions on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxymandelic Acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dimethoxybenzaldehyde.
Formation of Cyanohydrin: The benzaldehyde is reacted with hydrogen cyanide (HCN) in the presence of a base to form the corresponding cyanohydrin.
Hydrolysis: The cyanohydrin is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials and reagents.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions: 2,6-Dimethoxymandelic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,6-dimethoxybenzoic acid.
Reduction: Reduction reactions can convert it into 2,6-dimethoxybenzyl alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products:
Oxidation: 2,6-Dimethoxybenzoic acid.
Reduction: 2,6-Dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,6-Dimethoxymandelic Acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is utilized in the synthesis of specialty chemicals and as a precursor in the production of advanced materials.
作用机制
The mechanism of action of 2,6-Dimethoxymandelic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, including oxidative stress response and metabolic processes.
相似化合物的比较
2,6-Dimethoxybenzoic Acid: Similar in structure but lacks the mandelic acid moiety.
2,6-Dimethoxybenzyl Alcohol: A reduction product of 2,6-Dimethoxymandelic Acid.
Mandelic Acid: The parent compound without the methoxy groups.
属性
分子式 |
C16H16O5 |
|---|---|
分子量 |
288.29 g/mol |
IUPAC 名称 |
2-hydroxy-2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C16H16O5/c1-20-14-9-12(15(17)16(18)19)7-8-13(14)21-10-11-5-3-2-4-6-11/h2-9,15,17H,10H2,1H3,(H,18,19) |
InChI 键 |
JEFWSOPAEPTFRY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-3-[(S)-2-Amino-3-hydroxypropyl]pyrrolidin-2-one Hydrochloride](/img/structure/B13706971.png)
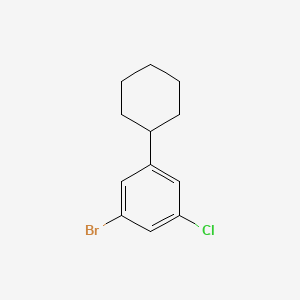
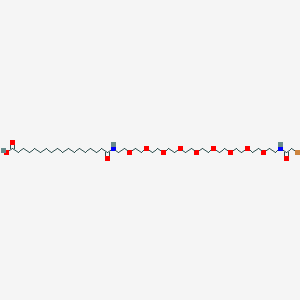
![[2-(3,4-Dimethoxyphenyl)-ethyl]-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B13706987.png)
![2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole](/img/structure/B13706988.png)
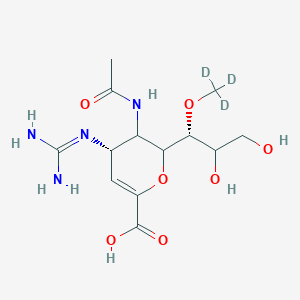
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazole](/img/structure/B13707007.png)
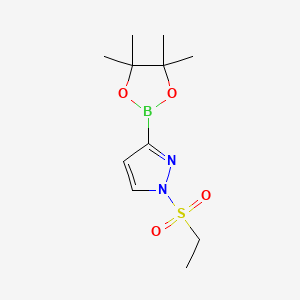
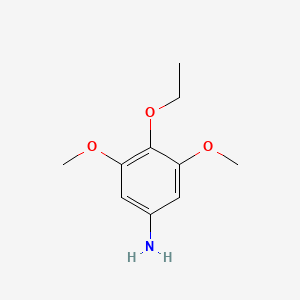

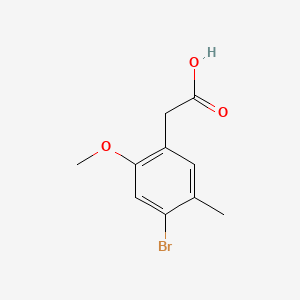
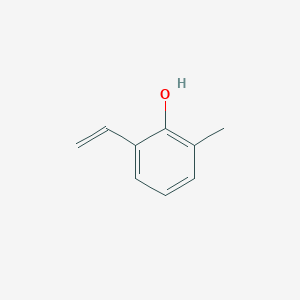
![3-[7-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B13707047.png)

